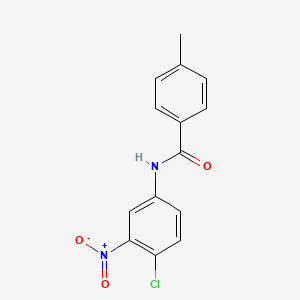

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and related compounds often involves multiple steps, including nitration, chlorination, and amide formation. Techniques such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods are commonly employed to characterize the synthesized compounds and confirm their structures. For instance, one study detailed the synthesis and characterization of a similar compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, utilizing these techniques and explored its structure-property relationships through density functional theory calculations (DFT) and X-ray diffraction, highlighting the compound's monoclinic crystal structure and its stabilization through pi-pi conjugation and hydrogen bonding interactions (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is characterized by its aromatic rings and the functional groups attached to them. The arrangement of these groups and the overall molecular conformation are elucidated through techniques like single crystal X-ray diffraction. For example, research into related compounds shows how the crystal structure is influenced by intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which play a crucial role in determining the compound's physical and chemical behavior (Saeed, Hussain, Abbas, & Bolte, 2010).

Chemical Reactions and Properties

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide participates in various chemical reactions, leveraging its functional groups for transformations such as nitro reduction, amide bond formation, and nucleophilic substitution. Studies on similar nitrophenylbenzamides reveal insights into their chemical behavior, including reaction mechanisms and the influence of substituents on reactivity. These investigations contribute to our understanding of how structural modifications affect the chemical properties of such compounds (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).

Physical Properties Analysis

The physical properties of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, such as melting point, solubility, and crystallinity, are crucial for its handling and application in chemical syntheses. These properties are often investigated through spectroscopic methods and thermal analysis. Research on related compounds highlights the importance of crystallographic studies in understanding the material's properties, including its stability and solubility behavior (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific reactions, are fundamental aspects of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide. Studies on structurally related benzamides provide valuable information on their electrophilic and nucleophilic reaction sites, as well as how these properties can be harnessed for synthetic applications (Trstenjak, Ilaš, & Kikelj, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)14(18)16-11-6-7-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJONNIOUYPRLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5627616.png)

![7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5627630.png)

![2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5627643.png)

![4-bromo-3-[(diethylamino)sulfonyl]benzoic acid](/img/structure/B5627644.png)

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)

![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)

![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)